2,2-Dimethyl-N-(1-(thiazol-5-yl)ethyl)thietan-3-amine
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Overview
Description
2,2-Dimethyl-N-(1-(thiazol-5-yl)ethyl)thietan-3-amine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(1-(thiazol-5-yl)ethyl)thietan-3-amine typically involves multi-step reactions. One common method includes the reaction of thiazole derivatives with appropriate amines under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would typically include steps like purification through crystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(1-(thiazol-5-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2,2-Dimethyl-N-(1-(thiazol-5-yl)ethyl)thietan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(1-(thiazol-5-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a similar structure but lacking the additional functional groups.
2,4-Disubstituted thiazoles: Compounds with substitutions at the 2 and 4 positions of the thiazole ring, showing similar biological activities.
Imidazole derivatives: Compounds with a similar heterocyclic structure but containing nitrogen atoms instead of sulfur.
Uniqueness
2,2-Dimethyl-N-(1-(thiazol-5-yl)ethyl)thietan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a thietan-3-amine moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H16N2S2 |
---|---|
Molecular Weight |
228.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H16N2S2/c1-7(8-4-11-6-13-8)12-9-5-14-10(9,2)3/h4,6-7,9,12H,5H2,1-3H3 |
InChI Key |
IQAGNNPPDZYRJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CS1)NC2CSC2(C)C |
Origin of Product |
United States |
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